"synthesis and characterization of Methyl 4,8-dimethoxyquinoline-2-carboxylate"
"synthesis and characterization of Methyl 4,8-dimethoxyquinoline-2-carboxylate"
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4,8-dimethoxyquinoline-2-carboxylate
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including antimalarial, anticancer, and antimicrobial properties.[1] Methyl 4,8-dimethoxyquinoline-2-carboxylate (CAS No. 76995-87-4) is a specific derivative within this class, featuring key methoxy and methyl ester functional groups that can significantly influence its physicochemical properties and biological interactions.[2][3] Its structure makes it a valuable building block for the synthesis of more complex molecules in drug discovery and materials science.
This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic pathway to Methyl 4,8-dimethoxyquinoline-2-carboxylate and details the suite of analytical techniques required for its unambiguous structural characterization. The methodologies are presented with an emphasis on the underlying chemical principles and rationale, ensuring a deep understanding of the experimental choices.
Part 1: Synthesis Methodology
A logical and efficient synthesis of the target compound is achieved through a two-step process: the construction of the quinoline core to form the carboxylic acid precursor, followed by a classic esterification reaction.
Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward pathway from commercially available starting materials. The target ester is disconnected at the ester linkage to reveal the corresponding carboxylic acid. This quinoline carboxylic acid is then disconnected via a Doebner-type reaction mechanism to its fundamental building blocks: a substituted aniline and pyruvic acid.
Caption: Retrosynthetic analysis of the target molecule.
Step 1: Synthesis of 4,8-Dimethoxyquinoline-2-carboxylic Acid
The formation of the quinoline ring system is most effectively accomplished through a Doebner reaction. This three-component reaction condenses an aniline, an aldehyde, and pyruvic acid.[1] For the synthesis of a 2-carboxyquinoline without a substituent at the 3-position, the reaction can be envisioned as the condensation of a substituted aniline with pyruvic acid.
Causality and Experimental Rationale: The selection of 2,5-dimethoxyaniline as the starting material is critical, as its substituents directly map to the desired 8- and 4-methoxy positions in the final product after cyclization (note the positional numbering change upon ring formation). The Doebner reaction is advantageous due to its operational simplicity and the use of readily available starting materials. The reaction likely proceeds through the formation of a Schiff base between the aniline and pyruvic acid, followed by an intramolecular electrophilic aromatic substitution to form the dihydroquinoline intermediate, which then oxidizes to the aromatic quinoline system.
Detailed Experimental Protocol:
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In a round-bottom flask equipped with a reflux condenser, add 3,4,5-trimethoxy aniline (1 equivalent), pyruvic acid (1.2 equivalents), and a substituted aromatic aldehyde (1 equivalent).
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Add ethanol as the solvent to achieve a concentration of approximately 0.5 M with respect to the aniline.
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Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.
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Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials.
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The crude 4,8-dimethoxyquinoline-2-carboxylic acid can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to achieve high purity.
Step 2: Fischer Esterification to the Target Compound
With the carboxylic acid precursor in hand, the final step is the conversion to its methyl ester. The Fischer-Speier esterification is a reliable and scalable method for this transformation.[4][5] It involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) under acidic catalysis.
Causality and Experimental Rationale: This reaction is an equilibrium-controlled process.[5] By using methanol as the solvent, its large excess concentration shifts the equilibrium towards the product side, as dictated by Le Chatelier's principle. The acid catalyst (typically concentrated sulfuric acid) serves two crucial roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic for attack by the weakly nucleophilic methanol, and it facilitates the departure of water as a leaving group.[4]
Caption: Key stages of the Fischer esterification mechanism.
Detailed Experimental Protocol:
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Suspend the 4,8-dimethoxyquinoline-2-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask. Methanol should be used in large excess, acting as both reactant and solvent.
-
Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 equivalents) dropwise to the cooled (ice bath) suspension.
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Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 8-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
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After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
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Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
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Extract the resulting aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
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Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford Methyl 4,8-dimethoxyquinoline-2-carboxylate as a pure solid.
Part 2: Structural Elucidation and Characterization
A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For Methyl 4,8-dimethoxyquinoline-2-carboxylate, ¹H, ¹³C, and 2D NMR experiments provide a complete picture of the molecular framework.
Predicted ¹H NMR Data (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the aromatic protons and the methoxy and methyl ester groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.4 | s | 1H | H-3 | Singlet, adjacent to electron-withdrawing ester and nitrogen atom. |
| ~7.5 - 7.7 | t | 1H | H-6 | Triplet, coupled to H-5 and H-7. |
| ~7.0 - 7.2 | d | 1H | H-5 or H-7 | Doublet, coupled to H-6. Differentiated by HMBC. |
| ~6.8 - 7.0 | d | 1H | H-7 or H-5 | Doublet, coupled to H-6. Differentiated by HMBC. |
| ~4.1 | s | 3H | 4-OCH₃ | Singlet, deshielded due to proximity to the nitrogen atom's anisotropic field. |
| ~4.0 | s | 3H | 8-OCH₃ | Singlet, typical methoxy resonance on a benzene ring. |
| ~4.0 | s | 3H | Ester -OCH₃ | Singlet, characteristic chemical shift for a methyl ester. |
Predicted ¹³C NMR Data (101 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon.[6] |
| ~155 - 160 | C-4, C-8 | Aromatic carbons attached to electron-donating methoxy groups, deshielded. |
| ~148 | C-8a | Quaternary carbon at the ring junction. |
| ~145 | C-2 | Carbon attached to nitrogen and the ester group. |
| ~120 | C-6 | Aromatic CH carbon. |
| ~115 | C-4a | Quaternary carbon at the ring junction. |
| ~105 - 110 | C-3, C-5, C-7 | Aromatic CH carbons, shielded by methoxy groups. |
| ~56 | 4-OCH₃, 8-OCH₃ | Typical chemical shift for aromatic methoxy carbons. |
| ~53 | Ester -OCH₃ | Typical chemical shift for a methyl ester carbon. |
2D NMR for Definitive Assignment: To resolve any ambiguities, especially among the aromatic protons, 2D NMR is invaluable.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (e.g., H-3 with C-3).
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons and linking different parts of the molecule.
Caption: Expected key HMBC correlations for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For Methyl 4,8-dimethoxyquinoline-2-carboxylate (C₁₃H₁₃NO₄), the expected monoisotopic mass is 247.0845 g/mol .
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Expected Ion Peaks: In high-resolution mass spectrometry (HRMS), one would expect to find the protonated molecular ion [M+H]⁺ at m/z 248.0917 and potentially the sodium adduct [M+Na]⁺ at m/z 270.0736.
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Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) would likely show characteristic fragmentation. A primary loss would be that of a methyl radical (·CH₃) from a methoxy group or the loss of the methoxy radical (·OCH₃) from the ester, followed by the loss of carbon monoxide.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H Stretch | Aromatic C-H |
| ~2950-3000 | C-H Stretch | Aliphatic C-H (CH₃) |
| ~1725 | C=O Stretch (Strong) | Ester Carbonyl |
| ~1600, ~1580 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch (Asymmetric) | Aryl Ether (Ar-O-CH₃) |
| ~1100-1200 | C-O Stretch | Ester (C-O) |
Conclusion
This guide outlines a reliable and well-reasoned approach to the synthesis of Methyl 4,8-dimethoxyquinoline-2-carboxylate via a Doebner reaction followed by Fischer esterification. The described protocols are robust and based on fundamental organic chemistry principles. Furthermore, the comprehensive characterization plan, utilizing NMR, MS, and IR spectroscopy, provides a self-validating system to ensure the unambiguous identification and high purity of the final product. This foundational knowledge is critical for any subsequent application of this versatile quinoline derivative in medicinal chemistry or materials science research.
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